molecular formula C9H9NO3 B11720882 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11720882
M. Wt: 179.17 g/mol
InChI Key: DXUULTFEKOJPBE-UHFFFAOYSA-N
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Description

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminophenol derivatives with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various catalysts. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include 1,2-dihydroquinolines and 2,3-dihydropyrroles, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one include other benzoxazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific methoxy substitution, which can influence its reactivity and properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

DXUULTFEKOJPBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(COC(=O)N2)C=C1

Origin of Product

United States

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